tert-Butyl chroman-3-ylcarbamate
CAS No.:
Cat. No.: VC15927891
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO3 |
|---|---|
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | tert-butyl N-(3,4-dihydro-2H-chromen-3-yl)carbamate |
| Standard InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-11-8-10-6-4-5-7-12(10)17-9-11/h4-7,11H,8-9H2,1-3H3,(H,15,16) |
| Standard InChI Key | GGNZVUXIPRGAHG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2=CC=CC=C2OC1 |
Introduction
Chemical Structure and Nomenclature
tert-Butyl chroman-3-ylcarbamate belongs to the chromane family, featuring a fused benzene and tetrahydropyran ring system. The carbamate group at the 3-position is protected by a tert-butyl moiety, imparting steric bulk and chemical stability. The IUPAC name is tert-butyl N-(3,4-dihydro-2H-1-benzopyran-3-yl)carbamate, with the molecular formula C₁₄H₁₉NO₃ and a molar mass of 249.31 g/mol . Key spectral data include:
| Property | Value |
|---|---|
| SMILES | O=C(OC(C)(C)C)NC1COC2=C(C=CC=C2)C1 |
| InChI Key | FUNIRYVAGBMEMB-UHFFFAOYSA-N |
| XLogP3-AA | 2.7 |
| H-Bond Acceptors | 3 |
| H-Bond Donors | 1 |
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, ethanol) while shielding the amine during multi-step syntheses .
Synthesis and Optimization
Coupling Reactions
The most common route involves reacting chroman-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) . A representative procedure from source outlines:
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Reagents: Chroman-3-amine (1 eq), tert-butyl chloroformate (1.2 eq), TEA (2 eq), dichloromethane (DCM).
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Conditions: Stir at 0°C to room temperature for 4–6 hours.
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Workup: Extract with water, dry over Na₂SO₄, and purify via silica gel chromatography.
Alternative Methods
Source describes an aza-Michael addition approach, where chroman-3-amine reacts with acrylates followed by Boc protection. This method achieves 86% yield under catalyst-free conditions, highlighting operational simplicity .
Physicochemical Properties
Stability and Solubility
The compound exhibits high thermal stability (decomposition >200°C) and solubility in polar aprotic solvents (DCM, THF) but limited solubility in water (<0.1 mg/mL) . The tert-butyl group reduces crystallinity, often resulting in an oil or low-melting solid .
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 3.05–3.15 (m, 2H, CH₂), 4.20 (t, 1H, NH), 6.80–7.20 (m, 4H, aromatic) .
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LCMS: [M+H]⁺ = 250.1, retention time = 5.2 min (C18 column, CH₃CN/H₂O) .
Applications in Pharmaceutical Chemistry
Kinase Inhibitor Development
tert-Butyl chroman-3-ylcarbamate is a key intermediate in synthesizing pyrrolopyridine-based kinase inhibitors. For example, source details its use in coupling reactions with nicotinamide derivatives to yield compounds targeting oncogenic kinases (IC₅₀ < 100 nM) .
Cardiovascular Agents
Chroman derivatives modulate ion channels, particularly L-type calcium channels. Source highlights its role in synthesizing chromane-3-carboxamides with vasodilatory effects (EC₅₀ = 0.5–2 μM) .
Peptide Modifications
The Boc group enables temporary amine protection in solid-phase peptide synthesis (SPPS), facilitating the construction of cyclic peptides and peptidomimetics .
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